![molecular formula C20H29BN2O3 B1403277 1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1380304-51-7](/img/structure/B1403277.png)
1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C20H29BN2O3 and its molecular weight is 356.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity comprehensively, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a pyrazole ring and a dioxaborolane moiety. The following table summarizes key chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃B₁O₄N |
Molecular Weight | 307.29 g/mol |
Log P (octanol-water partition coefficient) | 1.14 (MLOGP) |
Solubility | High |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various pathogens.
Case Study: Antimicrobial Screening
In a comparative study of several pyrazole derivatives against Escherichia coli, Staphylococcus aureus, and Candida albicans, it was found that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin and ketoconazole .
Anti-inflammatory Activity
Pyrazoles are also known for their anti-inflammatory effects. Research has demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.
The proposed mechanism involves the inhibition of prostaglandin synthesis, leading to reduced inflammation and pain . This mechanism has been validated through in vitro assays where pyrazole compounds were shown to significantly lower the production of pro-inflammatory cytokines.
Cytotoxicity and Anticancer Activity
Emerging research suggests that certain pyrazole derivatives may possess anticancer properties. The compound's structure allows it to interact with various cellular targets involved in cancer progression.
Case Study: Cytotoxic Effects
In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The cytotoxicity was assessed using MTT assays, revealing IC50 values in the micromolar range .
Properties
IUPAC Name |
1-(2-methyl-3-phenylmethoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BN2O3/c1-16(14-24-15-17-9-7-6-8-10-17)12-23-13-18(11-22-23)21-25-19(2,3)20(4,5)26-21/h6-11,13,16H,12,14-15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKAARMLLZJZQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)COCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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